(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both furan and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated spirocyclic intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the spirocyclic intermediate and a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer with similar structural features.
Benzylamine: Shares the amine functional group and is used in various chemical syntheses.
Uniqueness
(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide is unique due to its spirocyclic structure combined with a furan ring and an amide group, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(7-6-13-5-4-10-19-13)17-11-14-12-20-16(21-14)8-2-1-3-9-16/h4-7,10,14H,1-3,8-9,11-12H2,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMBWCRALWZJF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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